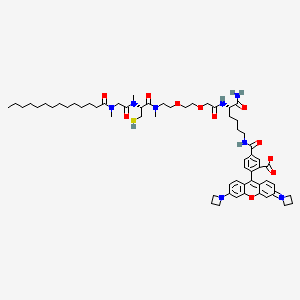
mgc(3Me)JF549
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
mgc(3Me)JF549 is a fluorescent dye used as a Golgi probe. It has an excitation wavelength of 561 nm and is primarily used for live-cell imaging of the Golgi apparatus . This compound is valuable in scientific research due to its ability to specifically stain the Golgi apparatus, allowing researchers to visualize and study this critical cellular organelle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Análisis De Reacciones Químicas
Types of Reactions
mgc(3Me)JF549 primarily undergoes reactions typical of fluorescent dyes, such as photobleaching and fluorescence quenching. These reactions are influenced by the environment in which the dye is used, including factors like pH, temperature, and the presence of other chemicals .
Common Reagents and Conditions
Solvent: Dimethyl sulfoxide (DMSO)
Incubation: Cells are incubated with a 30 μM solution of this compound in the dark for 10 minutes at room temperature.
Washing: Cells are washed twice with 1 mL of Dulbecco’s Modified Eagle Medium (DMEM) containing 3 mg/mL of bovine serum albumin (BSA), and the medium is changed to fresh DMEM
Major Products
The major product formed from the use of this compound is the fluorescently labeled Golgi apparatus, which can be observed using confocal fluorescence imaging .
Aplicaciones Científicas De Investigación
mgc(3Me)JF549 is widely used in various scientific research fields, including:
Chemistry: Used as a fluorescent probe to study the Golgi apparatus and other cellular structures.
Biology: Facilitates live-cell imaging, allowing researchers to visualize and analyze the Golgi apparatus in real-time.
Medicine: Assists in understanding cellular processes and disease mechanisms by providing detailed images of the Golgi apparatus.
Industry: Employed in the development of diagnostic tools and research reagents .
Mecanismo De Acción
mgc(3Me)JF549 functions as a Golgi probe by specifically binding to the Golgi apparatus within cells. The compound’s excitation wavelength of 561 nm allows it to emit fluorescence, which can be detected using confocal fluorescence imaging. This fluorescence enables researchers to visualize the Golgi apparatus and study its structure and function in live cells .
Comparación Con Compuestos Similares
Similar Compounds
mgc(3Me)FDA: Another Golgi probe that is modified with a myristoylated GC 3Me motif and fluorescein diacetate (FDA).
JF549: A related fluorescent dye used for similar applications in live-cell imaging.
Uniqueness
mgc(3Me)JF549 is unique due to its specific excitation wavelength of 561 nm, which provides optimal fluorescence for imaging the Golgi apparatus. Its ability to specifically stain the Golgi apparatus makes it a valuable tool for researchers studying this organelle .
Propiedades
Fórmula molecular |
C61H86N8O11S |
|---|---|
Peso molecular |
1139.4 g/mol |
Nombre IUPAC |
5-[[(5S)-6-amino-5-[[2-[2-[2-[methyl-[(2R)-2-[methyl-[2-[methyl(tetradecanoyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]ethoxy]ethoxy]acetyl]amino]-6-oxohexyl]carbamoyl]-2-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]benzoate |
InChI |
InChI=1S/C61H86N8O11S/c1-5-6-7-8-9-10-11-12-13-14-15-21-55(71)66(3)40-56(72)67(4)51(42-81)60(75)65(2)33-34-78-35-36-79-41-54(70)64-50(58(62)73)20-16-17-28-63-59(74)43-22-25-46(49(37-43)61(76)77)57-47-26-23-44(68-29-18-30-68)38-52(47)80-53-39-45(24-27-48(53)57)69-31-19-32-69/h22-27,37-39,50-51H,5-21,28-36,40-42H2,1-4H3,(H5-,62,63,64,70,73,74,76,77,81)/t50-,51-/m0/s1 |
Clave InChI |
GCCGBBPZKHUXIL-TZTPEXNXSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)[C@@H](CS)C(=O)N(C)CCOCCOCC(=O)N[C@@H](CCCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+]4CCC4)C=C3OC5=C2C=CC(=C5)N6CCC6)C(=O)[O-])C(=O)N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)C(CS)C(=O)N(C)CCOCCOCC(=O)NC(CCCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+]4CCC4)C=C3OC5=C2C=CC(=C5)N6CCC6)C(=O)[O-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


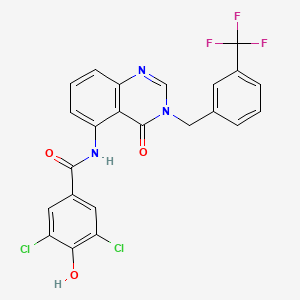
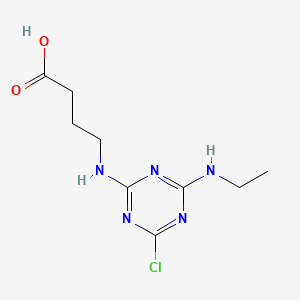

![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12369155.png)
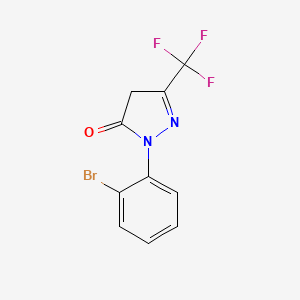
![(12R,18R,21S)-21-benzyl-20-methyl-12-(2-methylpropyl)-3-oxa-11,14,20,23,32,33,34-heptazatetracyclo[30.2.1.04,9.014,18]pentatriaconta-1(35),4,6,8,33-pentaene-10,13,19,22-tetrone](/img/structure/B12369163.png)
![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-10-[(2R,5S,6R)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12369165.png)

![(4s,5e,8s,9e,11s,13e,15e,18r)-4-Hydroxy-8-Methoxy-9,11-Dimethyl-18-[(1z,4e)-2-Methylhexa-1,4-Dien-1-Yl]oxacyclooctadeca-5,9,13,15-Tetraen-2-One](/img/structure/B12369180.png)
![(3E,4S)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12369182.png)
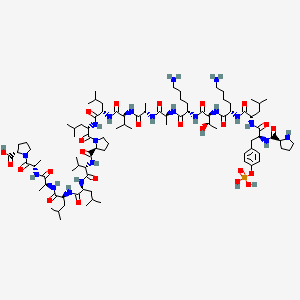
![tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate](/img/structure/B12369195.png)
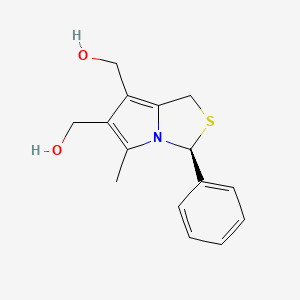
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12369208.png)
